Superior Pulmonary Function Improvement vs. Inhaled Tobramycin
In a head-to-head Phase 3 trial, Aztreonam Lysine for Inhalation (AZLI) demonstrated statistical superiority over Tobramycin Nebuliser Solution (TNS) in improving lung function in cystic fibrosis patients with chronic Pseudomonas aeruginosa infection. The primary endpoint, change in percent-predicted forced expiratory volume in 1 second (FEV1%), was significantly greater with AZLI after three 28-day treatment courses [1].
| Evidence Dimension | Percent-predicted FEV1% improvement from baseline over three 28-day treatment courses |
|---|---|
| Target Compound Data | AZLI group: adjusted mean difference in FEV1% vs TNS = +3.6% (95% CI, 1.0–6.2%) |
| Comparator Or Baseline | Tobramycin Nebuliser Solution (TNS) |
| Quantified Difference | Statistically significant superiority for AZLI with a treatment difference of 3.6% (p=0.002) |
| Conditions | Phase 3, open-label, randomized, parallel-group, international clinical trial (NCT00757237); 268 CF patients with P. aeruginosa infection; 28-day on/off cycles over 18 weeks. |
Why This Matters
This head-to-head superiority in lung function improvement provides a clear, quantifiable basis for selecting Aztreonam Lysine over inhaled tobramycin when optimizing pulmonary outcomes in CF patients with chronic P. aeruginosa.
- [1] Assael BM, et al. Inhaled aztreonam lysine vs. inhaled tobramycin in cystic fibrosis: A comparative efficacy trial. Am J Respir Crit Care Med. 2013;188(6):678-684. View Source
